7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid
Description
7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid is a medium-chain fatty acid derivative featuring a substituted phenyl group at the 7-position of a seven-carbon aliphatic chain terminating in a carboxylic acid. The phenyl ring is substituted with two methyl groups at the 3- and 5-positions and a methoxy group at the 4-position, conferring distinct electronic and steric properties. This structural motif is common in bioactive molecules, particularly those involved in metabolic regulation and enzyme inhibition.
Properties
IUPAC Name |
7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11-9-13(10-12(2)16(11)20-3)14(17)7-5-4-6-8-15(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPOUTJRLGIKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645276 | |
| Record name | 7-(4-Methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-15-6 | |
| Record name | 4-Methoxy-3,5-dimethyl-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethyl-4-methoxybenzaldehyde and heptanoic acid derivatives.
Condensation Reaction: The aldehyde group of 3,5-dimethyl-4-methoxybenzaldehyde undergoes a condensation reaction with a heptanoic acid derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone group at the seventh position, resulting in the formation of 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The ketone group at position 7 undergoes selective oxidation or reduction under controlled conditions:
Oxidation:
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Reagent: Potassium permanganate (KMnO₄) in acidic or neutral aqueous solutions.
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Product: Forms 7-(3,5-dimethyl-4-methoxyphenyl)heptanedioic acid via cleavage of the carbonyl group. Reaction efficiency depends on solvent polarity and temperature.
Reduction:
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Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Product: Yields 7-(3,5-dimethyl-4-methoxyphenyl)-7-hydroxyheptanoic acid. LiAlH₄ achieves full reduction to the alcohol, while NaBH₄ is selective for the ketone under mild conditions .
Nucleophilic Substitution
The electron-withdrawing ketone group activates the α-carbon for nucleophilic attack:
Thiol Substitution:
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Reagents: Thiophenol, K₂CO₃ in DMF.
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Product: α-Substituted thioether derivatives. Reaction proceeds via enolate formation followed by nucleophilic addition .
Amine Alkylation:
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Reagents: Primary amines (e.g., benzylamine), DIEA ( N, N-diisopropylethylamine) in CH₂Cl₂.
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Product: N-alkylated amines with retained carboxylic acid functionality. DIEA facilitates deprotonation of the α-carbon .
Decarboxylation and Esterification
The carboxylic acid group undergoes typical acid-catalyzed reactions:
Esterification:
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Reagents: Methanol, H₂SO₄ (catalytic).
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Product: Methyl ester of the heptanoic acid chain, preserving the aryl ketone group. Reaction completes within 3 hours at reflux .
Decarboxylation:
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Conditions: Pyridine, CuO nanoparticles (160°C, 12 hours).
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Product: 7-(3,5-Dimethyl-4-methoxyphenyl)heptan-2-one. The reaction mechanism involves radical intermediates .
Photocatalytic Modifications
Recent studies highlight photocatalytic carboxylation of remote C–H bonds:
Scientific Research Applications
Chemical Reactions and Synthesis
The compound can participate in several chemical reactions that are crucial for synthetic applications:
- Oxidation : Can be oxidized to introduce additional functional groups.
- Reduction : The ketone can be reduced to an alcohol.
- Substitution : The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic conditions |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous solvents |
| Substitution | Nitrating mixture (nitric acid + sulfuric acid) | Varies based on substituent |
Chemistry
In the realm of chemistry, 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis due to its unique structural features.
Biology
The compound has garnered attention for its potential biological activities , including:
- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, likely due to disruption of cell membrane integrity.
- Anti-inflammatory Effects : Hypothesized to inhibit pro-inflammatory cytokines and enzymes, similar to other compounds in its class.
- Anticancer Potential : Exhibits cytotoxic effects on various cancer cell lines, suggesting its role in apoptosis induction.
Case Studies
- Anticancer Activity : A notable study tested the compound on L-1210 leukemia cells and P388 murine leukemia cells. Results showed significant cytotoxicity at specific concentrations, indicating potential as an anticancer agent.
- Anti-inflammatory Assessment : In vitro studies demonstrated the ability of the compound to reduce levels of pro-inflammatory cytokines in cultured macrophages.
Mechanism of Action
The mechanism of action of 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the ketone and aromatic groups allows for interactions with various biomolecules, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Halogenated Derivatives
- 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid (CAS 1289386-44-2): Substitutions: Chlorine atoms at 2- and 4-positions of the phenyl ring. Impact: Chlorine increases lipophilicity and metabolic stability compared to methyl/methoxy groups. Halogenated analogs are often explored for enhanced bioavailability and receptor binding .
- 7-(4-Iodophenyl)-7-oxoheptanoic acid (CAS 49618-09-9): Substitutions: Iodo group at the 4-position. Impact: The bulky iodine atom introduces steric hindrance and may reduce enzymatic degradation. Such derivatives are valuable in radiopharmaceuticals or as heavy-atom markers .
Alkyl-Substituted Derivatives
- 7-(4-t-Butylphenyl)-7-oxoheptanoic acid: Substitutions: A tert-butyl group at the 4-position. This modification is common in protease inhibitors .
- 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: Substitutions: Methyl groups at 3- and 5-positions (lacks methoxy group). Impact: Reduced electron-donating effects compared to methoxy, leading to lower polarity and altered solubility .
Functional Group Variations
- ETHYL 7-(3,5-DIMETHYLPHENYL)-7-OXOHEPTANOATE (CAS 898751-78-5): Substitutions: Ethyl ester replaces the carboxylic acid. Impact: Esterification improves cell permeability but requires metabolic activation (hydrolysis) for bioactivity. Common in prodrug design .
- 7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid (IDE-2, CAS 1136466-93-7): Substitutions: Hydrazinyl-cyclopentylidene moiety at the 7-position. Impact: Functions as a histone deacetylase (HDAC) inhibitor, promoting endodermal cell differentiation. The hydrazine group enhances chelation and enzyme binding .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility | Key Features |
|---|---|---|---|---|
| Target Compound | 280.3 g/mol | ~2.5 (estimated) | Low in water | Methoxy group increases polarity |
| 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid | 291.1 g/mol | ~3.2 | Lipophilic | High metabolic stability |
| 7-(4-Iodophenyl)-7-oxoheptanoic acid | 346.2 g/mol | ~3.8 | Poor aqueous | Steric bulk, radiopharmaceutical potential |
| IDE-2 | 240.3 g/mol | ~1.8 | Moderate in DMSO | HDAC inhibition, cell differentiation |
| ETHYL 7-(3,5-DIMETHYLPHENYL)-7-OXOHEPTANOATE | 276.4 g/mol | ~3.0 | Organic solvents | Prodrug candidate |
Notes:
Metabolic Roles
- Fungal Metabolite Analogs: Compounds like 7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid are upregulated in Aspergillus affinis under salted conditions, suggesting roles in osmotic stress response . The target compound’s methyl and methoxy groups may similarly influence fungal secondary metabolism, though direct evidence is lacking.
Therapeutic Potential
- IDE-2: Promotes endodermal differentiation via HDAC inhibition, demonstrating the significance of the 7-oxoheptanoic acid scaffold in epigenetic regulation .
- Halogenated Derivatives : Chlorine or iodine substitutions are associated with antimicrobial and anticancer activities due to enhanced membrane penetration .
Stability and Handling
- Storage : Esters (e.g., ethyl derivatives) are typically stable at −20°C, whereas carboxylic acids may require desiccants to prevent hydrolysis .
Biological Activity
7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 3,5-dimethyl-4-methoxyphenyl group attached to the seventh carbon and a ketone group at the same position. Its molecular formula is , with a molecular weight of approximately 278.34 g/mol. The compound has garnered attention for its potential biological activities , including antimicrobial, anti-inflammatory, and anticancer properties.
The biological activity of 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the ketone and aromatic groups enhances its reactivity and interaction capabilities within biological systems. This compound may modulate biochemical pathways, influencing cellular functions and metabolic processes.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties . For example, it has shown effectiveness against specific bacterial strains, potentially due to its ability to disrupt cell membrane integrity or inhibit essential metabolic pathways in microorganisms. Further investigations are needed to quantify its efficacy against a broader range of pathogens.
Anti-inflammatory Properties
Research indicates that 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid may possess anti-inflammatory effects . It is hypothesized that the compound could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, similar to other compounds in its structural class.
Anticancer Potential
The compound's anticancer potential has been explored in various studies. It appears to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . For instance, it has shown promise against castrate-resistant prostate cancer (CRPC) by inhibiting specific enzymes crucial for tumor growth .
Case Studies
A notable case study involved testing the compound on various cancer cell lines, including L-1210 leukemia cells and P388 murine leukemia cells. Results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as an anticancer agent .
Comparative Analysis
The biological activity of 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| Ethyl 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoate | Ethyl ester derivative | Improved solubility | Potentially enhanced bioavailability |
| Indomethacin | Non-steroidal anti-inflammatory drug | COX inhibition | Strong anti-inflammatory effects |
| 3,5-Dimethylphenol | Aromatic compound | Antimicrobial activity | Effective against various bacteria |
This table illustrates how variations in structure can influence biological activity and therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
